molecular formula C14H9Cl3O3 B1290309 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid CAS No. 938355-18-1

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1290309
CAS No.: 938355-18-1
M. Wt: 331.6 g/mol
InChI Key: SYHAJCDOIYSQRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is not well-documented. it is believed to interact with molecular targets such as enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specialized research applications.

Properties

IUPAC Name

5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAJCDOIYSQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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